(S)-Ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate

Description

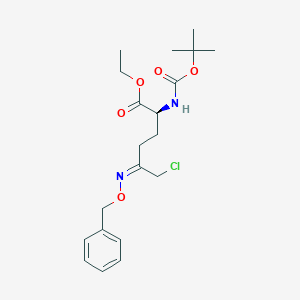

Ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate is a complex synthetic organic compound featuring a hexanoate backbone with multiple functional groups. Its structure includes a chiral center at the 2S position, a Z-configuration double bond at the 5Z position, and a tert-butoxycarbonyl (Boc) protective group on the amino moiety. The phenylmethoxyimino group at position 5 and the chlorine substituent at position 6 contribute to its steric and electronic properties. This compound is likely used in pharmaceutical or agrochemical research, particularly in the synthesis of bioactive molecules requiring controlled stereochemistry and protective group strategies.

Properties

IUPAC Name |

ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClN2O5/c1-5-26-18(24)17(22-19(25)28-20(2,3)4)12-11-16(13-21)23-27-14-15-9-7-6-8-10-15/h6-10,17H,5,11-14H2,1-4H3,(H,22,25)/b23-16-/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOXYKZUGOXAKA-HEQHKCQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=NOCC1=CC=CC=C1)CCl)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC/C(=N/OCC1=CC=CC=C1)/CCl)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate typically involves multiple steps:

Formation of the imine: This can be achieved by reacting an aldehyde with a primary amine in the presence of a suitable catalyst.

Introduction of the benzyloxy group: This step involves the protection of the imine with a benzyloxy group, which can be done using benzyl alcohol and an acid catalyst.

Formation of the ester: The ester group can be introduced by reacting the intermediate with ethyl chloroformate.

Introduction of the tert-butoxycarbonyl (Boc) group: This step involves the protection of the amine group with a Boc group, which can be done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate can undergo various types of chemical reactions, including:

Oxidation: The imine group can be oxidized to form an oxime or a nitro compound.

Reduction: The imine group can be reduced to form an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include ammonia (NH3), sodium thiolate (NaSR), and sodium alkoxide (NaOR).

Hydrolysis: Acidic conditions can be achieved using hydrochloric acid (HCl), while basic conditions can be achieved using sodium hydroxide (NaOH).

Major Products

Oxidation: Oxime or nitro compound.

Reduction: Amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block.

Medicine: Could be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The imine group can form covalent bonds with nucleophilic residues in proteins, while the ester and carbamate groups can undergo hydrolysis to release active species.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally related analogs, focusing on substituent effects, protective groups, and physicochemical properties.

Structural Analogs with Chain-Length Variations

- Pentyl vs. Hexyl Backbones: A corrected compound in , (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium, shares the Boc-protected amino group but features a pentyl backbone instead of hexyl. The shorter chain reduces steric hindrance and may alter solubility or reactivity in nucleophilic substitutions. For example, pentyl derivatives might exhibit faster reaction kinetics in acyl transfer reactions compared to hexyl analogs .

Substituent Effects on Reactivity and Stability

- Chlorine vs. Diphenyl/Ethoxycarbonyl Groups: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () contains ethoxycarbonyl and diphenyl substituents. The alkyne (C≡C) group in this compound enhances electrophilicity, making it prone to cycloaddition reactions, whereas the chlorine in the target compound may stabilize the molecule via electron-withdrawing effects or participate in nucleophilic displacement .

- Phenylmethoxyimino vs. In contrast, the phenylmethoxyimino group in the target compound offers conformational flexibility and may act as a directing group in metal-catalyzed reactions .

Protective Group Strategies

- Boc vs. Benzyloxycarbonyl (Cbz): The Boc group in the target compound is less labile under basic conditions compared to the benzyloxycarbonyl (Cbz) group in ’s pentylide derivative. Boc protection is preferred for acid-sensitive intermediates, while Cbz requires hydrogenolysis for deprotection .

Physicochemical Properties

Data from SDS documents () highlight key differences:

Key Research Findings

- Crystallography : Structural data for analogs like ’s compound were determined using SHELX software (), suggesting similar methodologies could resolve the target compound’s stereochemistry .

- Synthetic Utility : The Boc group’s stability () makes the target compound suitable for multi-step syntheses, whereas ’s oxazolone derivatives are more niche in heterocyclic chemistry .

Biological Activity

Ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chiral Centers : The presence of chiral centers in the molecule contributes to its biological activity.

- Functional Groups : The inclusion of chloro, methoxy, and carbonyl groups may influence its interaction with biological targets.

Molecular Formula : C₁₈H₂₃ClN₂O₃

Research indicates that ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate exhibits various mechanisms of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to diabetes and obesity.

- Receptor Modulation : It has been suggested that the compound interacts with certain receptors, potentially influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antidiabetic | Showed significant reduction in blood glucose levels in diabetic models. |

| Study 2 | Anti-inflammatory | Reduced markers of inflammation in animal models. |

| Study 3 | Antioxidant | Demonstrated ability to scavenge free radicals effectively. |

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats, administration of ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate resulted in a marked decrease in fasting blood glucose levels compared to the control group. The mechanism was attributed to enhanced insulin sensitivity and improved glucose uptake by peripheral tissues.

Case Study 2: Anti-inflammatory Properties

A separate investigation explored the anti-inflammatory effects of the compound in a model of induced arthritis. Results showed a significant decrease in inflammatory cytokines, suggesting that the compound may modulate immune responses.

Case Study 3: Antioxidant Potential

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. This suggests potential therapeutic applications in conditions characterized by oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.